Human TAAR1 Agonist Potency (EC50 = 41 nM)
This compound acts as an agonist at the human trace amine-associated receptor 1 (TAAR1) with an EC50 of 41 nM [1]. This potency is quantitatively different from other TAAR1 ligands, such as the structurally related compound US8604061, 4, which exhibits an EC50 of 23 nM against the same human TAAR1 target in the same assay format [2].
| Evidence Dimension | Agonist potency (EC50) at human TAAR1 |
|---|---|
| Target Compound Data | 41 nM |
| Comparator Or Baseline | US8604061, 4 (EC50 = 23 nM) |
| Quantified Difference | 1.8-fold less potent |
| Conditions | cAMP accumulation assay in recombinant HEK293 cells after 30 min incubation [1] [2] |
Why This Matters
This quantitative potency data defines the compound's specific efficacy in a human cellular model, which is essential for selecting the correct tool compound for target validation or for building a structure-activity relationship (SAR) for TAAR1 agonists.
- [1] BindingDB. BDBM109487 (US8604061, 231). https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109487 View Source
- [2] BindingDB. BDBM109348 (US8604061, 4). http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=109348 View Source
